molecular formula C13H14N2S B12941431 2-((1-isopropyl-1H-indol-3-yl)thio)acetonitrile CAS No. 61021-37-2

2-((1-isopropyl-1H-indol-3-yl)thio)acetonitrile

Cat. No.: B12941431
CAS No.: 61021-37-2
M. Wt: 230.33 g/mol
InChI Key: DYDOPULTDMAVDU-UHFFFAOYSA-N
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Description

2-((1-isopropyl-1H-indol-3-yl)thio)acetonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring substituted with an isopropyl group at the nitrogen atom and a thioacetonitrile group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-isopropyl-1H-indol-3-yl)thio)acetonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-((1-isopropyl-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or sulfonylated indoles.

Mechanism of Action

The mechanism of action of 2-((1-isopropyl-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context.

Properties

CAS No.

61021-37-2

Molecular Formula

C13H14N2S

Molecular Weight

230.33 g/mol

IUPAC Name

2-(1-propan-2-ylindol-3-yl)sulfanylacetonitrile

InChI

InChI=1S/C13H14N2S/c1-10(2)15-9-13(16-8-7-14)11-5-3-4-6-12(11)15/h3-6,9-10H,8H2,1-2H3

InChI Key

DYDOPULTDMAVDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)SCC#N

Origin of Product

United States

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